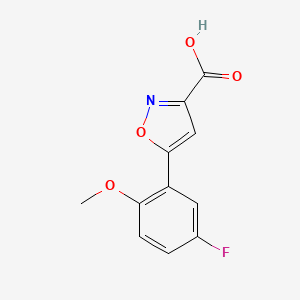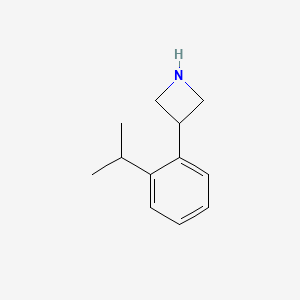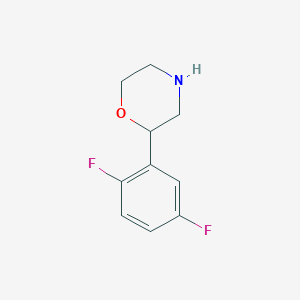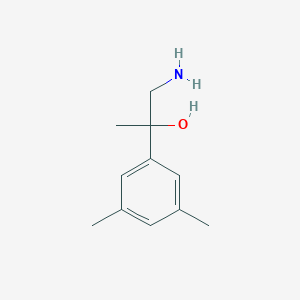![molecular formula C6H10N2O B13595680 5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)
5-Azaspiro[2.3]hexane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[2.3]hexane-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The azaspiro structure incorporates a nitrogen atom, adding to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexane-5-carboxamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the diastereoselective rhodium-catalyzed cyclopropanation reaction, which introduces the cyclopropyl moiety into the molecule . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azaspiro[2.3]hexane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering its biological activity.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
5-Azaspiro[2.3]hexane-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as an antitumor agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis highlights its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Azaspiro[2.4]heptane-5-carboxamide
- 5-Azaspiro[3.3]heptane-5-carboxamide
- 5-Azaspiro[4.3]octane-5-carboxamide
Uniqueness
Compared to similar compounds, 5-Azaspiro[2.3]hexane-5-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
5-azaspiro[2.3]hexane-5-carboxamide |
InChI |
InChI=1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9) |
Clé InChI |
ZXXXFKSMWIZADO-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN(C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)


![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)




